Structure-Activity Relationship of Chloracizine and its Analogs: A Technical Guide to Anticancer Potential
Structure-Activity Relationship of Chloracizine and its Analogs: A Technical Guide to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloracizine, a phenothiazine derivative, and its analogs are emerging as compounds of interest in oncology research. While historically recognized for their neuroleptic properties, the broader class of phenothiazines is being repurposed for its potential anticancer activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloracizine and related phenothiazine analogs, focusing on their cytotoxic effects. The document details key experimental protocols for assessing anticancer activity and visualizes the cellular signaling pathways implicated in their mechanism of action.
Structure-Activity Relationship of Phenothiazine Analogs
The anticancer activity of phenothiazine derivatives is intricately linked to their chemical structure. Modifications to the tricyclic core, the substituent at position 2, and the aminoalkyl side chain at position 10 significantly influence their cytotoxic potency.
A key determinant of activity is the nature of the substituent at the C2 position of the phenothiazine ring. Electron-withdrawing groups at this position, such as a chlorine atom (as seen in chloracizine and chlorpromazine), have been shown to enhance cytotoxic effects against various cancer cell lines.[1][2] The substitution pattern on the phenothiazine nucleus, particularly at position 2, and the length and nature of the side chain at position 10, are critical for antitumor activity.[3] For instance, trifluoromethyl substitution at the C2 position can increase potency.[3]
The side chain at the N10 position also plays a crucial role. Studies on various phenothiazine derivatives have demonstrated that the length of the aliphatic side chain connecting the nitrogen of the phenothiazine ring to a terminal amino group influences anticancer activity.[3] Generally, an alkyl bridge of at least three carbons is required for significant activity.[4] The nature of the terminal amine itself is also a factor, with primary amines and unsubstituted piperazines showing high potency in some studies.[4]
The table below summarizes the cytotoxic activity of various phenothiazine analogs against different cancer cell lines, highlighting the influence of structural modifications on their anticancer potential.
Table 1: Cytotoxic Activity (IC50, µM) of Phenothiazine Analogs in Cancer Cell Lines
| Compound | R2 Substituent | N10 Side Chain | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | Cl | -(CH₂)₃-N(CH₃)₂ | Multiple | Varies | [1] |
| Fluphenazine | CF₃ | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | 5-20 | [5] |
| Perphenazine | Cl | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | Varies | [6] |
| Prochlorperazine | Cl | -(CH₂)₃-piperazin-1-yl-CH₃ | Multiple | Varies | [6] |
| 7,8-dihydroxychlorpromazine | Cl (and 7,8-diOH) | -(CH₂)₃-N(CH₃)₂ | - | 8.3 (PKC inhibition) | [4] |
| CWHM-974 | CF₃ | Modified piperazine | A375 (Melanoma) | 1.37-14.03 | [5] |
| 1-(2-Chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propylurea | Cl | -(CH₂)₃-NH-CO-NH-CH₂CH₂Cl | HL-60 | High activity | [7] |
| 10-(diethylaminobutynyl)-1,8-diazaphenothiazine | N/A (Azaphenothiazine) | -(C≡C)-(CH₂)₂-N(C₂H₅)₂ | Melanoma C-32 | 26.1 µg/mL | [8] |
| Derivative with benzyl substituent in 1,2,3-triazole ring | N/A (Azaphenothiazine) | Modified triazole | Caco-2, A549 | 0.26 | [8] |
Experimental Protocols
The evaluation of the anticancer activity of chloracizine and its analogs relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Prepare serial dilutions of the test compounds (Chloracizine analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
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Cell Treatment: Treat cancer cells with the test compounds at the desired concentrations for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
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Washing: Wash the cells with cold phosphate-buffered saline (PBS).
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and PI to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
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Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives, including analogs of chloracizine, exert their anticancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9] Phenothiazines have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Chloracizine analogs.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer.[11] Phenothiazines can interfere with this pathway, contributing to their anticancer effects.[12]
Caption: Ras/Raf/MEK/ERK signaling pathway and potential inhibition by Chloracizine analogs.
Experimental Workflow
A typical workflow for the initial screening and characterization of the anticancer activity of novel Chloracizine analogs is depicted below.
Caption: General experimental workflow for evaluating anticancer activity of Chloracizine analogs.
Conclusion
Chloracizine and its analogs represent a promising class of compounds for anticancer drug development. Their activity is highly dependent on their chemical structure, particularly the substituents on the phenothiazine core and the nature of the side chain at the N10 position. The experimental protocols and pathway visualizations provided in this guide offer a framework for the systematic evaluation of these compounds. Further research into the precise molecular targets and the development of analogs with improved potency and selectivity are warranted to fully realize their therapeutic potential.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
